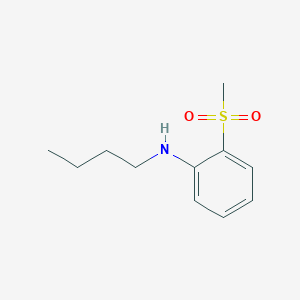

N-Butyl-2-methanesulfonylaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H17NO2S |

|---|---|

Molecular Weight |

227.33 g/mol |

IUPAC Name |

N-butyl-2-methylsulfonylaniline |

InChI |

InChI=1S/C11H17NO2S/c1-3-4-9-12-10-7-5-6-8-11(10)15(2,13)14/h5-8,12H,3-4,9H2,1-2H3 |

InChI Key |

UWOSCOLBPMEYKF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=CC=CC=C1S(=O)(=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Butyl 2 Methanesulfonylaniline and Derivatives

Strategies for N-Alkylation of 2-Methanesulfonylaniline Precursors

The introduction of an alkyl group, such as a butyl group, onto the nitrogen atom of a 2-methanesulfonylaniline precursor is a common and versatile approach for the synthesis of the target compound. Several methods have been developed to achieve this transformation, each with its own advantages and substrate scope.

Nucleophilic Substitution Approaches (e.g., SN2 reactions)

Nucleophilic substitution, particularly the SN2 reaction, represents a classical and direct method for the N-alkylation of sulfonamides. In this approach, a 2-methanesulfonylaniline precursor, acting as a nucleophile, reacts with an alkyl halide, such as butyl bromide, in the presence of a base. The base is essential for deprotonating the sulfonamide nitrogen, thereby increasing its nucleophilicity and facilitating the attack on the electrophilic carbon of the alkyl halide. youtube.com

The choice of base and solvent is critical to the success of the reaction, often influencing the yield and selectivity by minimizing potential side reactions like over-alkylation. psu.edu For instance, the use of a weak base like sodium bicarbonate can be effective. youtube.com While anilines are neutral nucleophiles, they are often sufficiently reactive to attack a primary alkyl halide. youtube.com The general reaction is typically performed with one equivalent of both the aniline (B41778) and the alkyl halide. youtube.com

Recent advancements have focused on developing more sustainable and efficient catalytic systems. Manganese-catalyzed N-alkylation of sulfonamides using alcohols as the alkylating agents presents a greener alternative to traditional methods that rely on alkyl halides. organic-chemistry.org This "borrowing hydrogen" methodology involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes condensation with the sulfonamide, followed by reduction of the resulting imine to afford the N-alkylated product. organic-chemistry.org

| Catalyst/Conditions | Alkylating Agent | Substrate | Yield |

| Mn(I) PNP pincer complex | Alcohols | Aryl and alkyl sulfonamides | Excellent |

| Manganese dioxide (MnO₂) | Alcohols | Sulfonamides and amines | Good to Excellent |

| Thermal (refluxing toluene) | Trichloroacetimidates | Unsubstituted sulfonamides | Good |

This table presents a summary of various catalytic systems and conditions for the N-alkylation of sulfonamides, highlighting the diversity of applicable methods. organic-chemistry.org

Mitsunobu Alkylation of Sulfonyl Anilines

The Mitsunobu reaction offers a powerful and reliable alternative for the N-alkylation of sulfonamides, particularly when direct SN2 reactions are challenging or lead to low yields. nih.gov This reaction involves the use of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate an alcohol for nucleophilic attack by the sulfonamide. nih.gov

A key advantage of the Mitsunobu reaction is its ability to proceed under mild conditions and with a high degree of stereochemical control, typically resulting in the inversion of configuration at the alcohol's stereocenter. This method is compatible with a wide range of functional groups, making it suitable for the synthesis of complex molecules.

Controlled N-Arylation and Alkylation Tactics

While the focus is on N-alkylation, methods for controlled N-arylation are also relevant as they highlight strategies to achieve selectivity in C-N bond formation. Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for the N-arylation of sulfonamides with (hetero)aryl chlorides, a transformation previously dominated by palladium catalysis. researchgate.net The use of specific air-stable nickel pre-catalysts allows for these reactions to proceed efficiently without the need for photocatalysis. researchgate.net

Furthermore, transition-metal-free N-arylation methods using o-silylaryl triflates in the presence of a fluoride (B91410) source like cesium fluoride (CsF) have been developed for a range of nitrogen-containing nucleophiles, including sulfonamides. organic-chemistry.org In the context of synthesizing N-Butyl-2-methanesulfonylaniline, controlling the reaction to favor mono-alkylation over potential di-alkylation is crucial. The use of ionic liquids as reaction media has been shown to minimize over-alkylation in the N-alkylation of amines. psu.edu

Direct Sulfonylation of N-Butylanilines

An alternative synthetic strategy involves the direct introduction of the methanesulfonyl group onto the aromatic ring of a pre-existing N-butylaniline. This approach can be particularly advantageous for late-stage functionalization in a synthetic sequence.

Visible-Light-Mediated Sulfonylation with Sulfonyl Fluorides

Visible-light photoredox catalysis has recently been harnessed for the direct sulfonylation of anilines. frontiersin.orgrsc.org This methodology offers a mild and efficient route to sulfonylanilines. frontiersin.orgrsc.orgnih.govnih.gov One notable approach utilizes sulfonyl fluorides as stable and modifiable sulfonylation reagents. frontiersin.orgnih.gov The reaction is mediated by a photocatalyst under visible light irradiation, generating sulfonyl radicals that then engage in a coupling reaction with the aniline derivative. frontiersin.orgnih.gov

This method is attractive due to its simple and mild reaction conditions. frontiersin.orgnih.gov Research has shown that the counterion of the photocatalyst can significantly impact the reaction's efficiency. frontiersin.orgnih.gov The scope of this reaction includes various substituted anilines, although electron-withdrawing groups on the aniline can hinder the reaction. frontiersin.orgresearchgate.net When using an unsubstituted aniline, a mixture of ortho and para sulfonylation products may be observed. frontiersin.org

| Photocatalyst | Sulfonylating Agent | Substrate | Product Yield |

| Iridium-based | Sulfinate salts | Aniline derivatives | High |

| Not specified | Sulfonyl fluorides | N,N,4-trimethylaniline | Moderate to Good |

| Not specified | Sulfonyl fluorides | Diethyl group-attached aniline | 57% |

This table illustrates the application of visible-light-mediated sulfonylation for the synthesis of sulfonylanilines, detailing the reagents and observed yields. frontiersin.orgrsc.orgnih.govnih.gov

Electrochemical Synthesis of 2-Sulfonylanilines

Electrochemical methods provide a green and efficient alternative for the synthesis of sulfonylanilines, avoiding the need for chemical oxidants. researchgate.netscilit.com The electrochemical oxidative C-H sulfonylation of anilines with sodium sulfinates has been successfully developed. researchgate.netscilit.com This process typically involves using a carbon rod as the anode and a platinum plate as the cathode, operating under a constant current. researchgate.net

This electrosynthesis is compatible with a broad range of sodium sulfonates and anilines, affording the desired products in good yields. researchgate.net Mechanistic studies suggest the involvement of a radical cross-coupling process. scilit.com The reaction can be performed on a gram scale with high efficiency, highlighting its potential for practical applications. researchgate.net Furthermore, electrochemical methods have been developed for the synthesis of various sulfur-containing compounds, including sulfones and β-keto sulfones, from precursors like sulfonyl hydrazides and sodium sulfinates. researchgate.netrsc.org

Catalyst Systems in Sulfonylation Reactions (e.g., Iridium Complexes, Copper Catalysis)

Modern synthetic chemistry has seen a significant shift towards catalyst-mediated reactions to achieve high yields and selectivity under mild conditions. For the synthesis of N-arylsulfonamides, transition-metal catalysts, particularly those based on copper and iridium, have become indispensable tools.

Copper Catalysis: Copper-catalyzed N-arylation of sulfonamides represents a robust and widely adopted method for forming the crucial S-N bond. nih.govtandfonline.com These reactions, often referred to as Chan-Evans-Lam (CEL) cross-coupling reactions, typically involve the coupling of a sulfonamide with an arylboronic acid or an aryl halide. rsc.org The versatility of copper catalysis allows for the use of a broad range of primary and secondary sulfonamides, which can be coupled with various (hetero)aryl bromides and chlorides. nih.gov For instance, the combination of copper salts (like CuI or Cu₂O) with specific ligands such as oxalamides or 4-hydroxypicolinamides has proven to be a powerful catalytic system. nih.gov Research has also demonstrated the feasibility of ligand-free copper catalysis, which presents a more practical and economical approach by simplifying the reaction setup and reducing costs. tandfonline.com These ligand-free systems have been successful in coupling both aliphatic and aromatic sulfonamides with a variety of substituted aryl bromides, achieving good to excellent yields. tandfonline.com

A key advantage of copper catalysis is its ability to function under relatively mild conditions, often at temperatures around 100 °C, and its tolerance to a wide array of functional groups. nih.govrsc.org Mechanistic studies suggest that some copper-catalyzed sulfonamide syntheses proceed through a radical coupling pathway, involving the generation of sulfonyl and anilinium radicals facilitated by the copper catalyst and an oxidant like K₂S₂O₈. acs.orgnih.gov

Iridium Complexes: Photoredox catalysis using iridium complexes has emerged as a powerful strategy for the direct sulfonylation of anilines. researchgate.netrsc.org In this approach, an iridium photocatalyst, upon irradiation with visible light (e.g., blue LEDs), initiates a single-electron transfer (SET) process. researchgate.netnih.gov This process can oxidize an aniline derivative to its corresponding radical cation and, concurrently or in a separate cycle, generate a sulfonyl radical from a stable precursor like a sodium sulfinate. rsc.orgresearchgate.net The subsequent coupling of these radical species leads to the formation of the desired N-arylsulfonamide. researchgate.netrsc.org A notable feature of this methodology is its exceptional mildness and its applicability to the late-stage functionalization of complex molecules, including existing drugs. rsc.orgresearchgate.net The reaction mechanism can be influenced by the choice of the iridium catalyst's counterion, which can have a crucial effect on the reaction's efficiency. nih.gov

Table 1: Comparison of Catalyst Systems in Sulfonylation Reactions

| Catalyst System | Typical Substrates | Key Advantages | Reaction Conditions | Relevant Findings |

|---|---|---|---|---|

| Copper/Ligand (e.g., Oxalamides) | Sulfonamides + (Hetero)aryl Halides | Broad substrate scope, high yields. nih.gov | Typically 100 °C, with base. nih.gov | Effective for both primary and secondary sulfonamides. nih.gov |

| Ligand-Free Copper (e.g., CuI) | Sulfonamides + Aryl Bromides | Economical, practical, simplified setup. tandfonline.com | Moderate to high temperatures. tandfonline.com | Good to excellent yields achieved without a ligand. tandfonline.com |

| Iridium Photocatalyst (e.g., Ir[(ppy)₂(dtbbpy)]Cl) | Anilines + Sulfinate Salts | Very mild conditions (visible light, room temp), late-stage functionalization. researchgate.netresearchgate.net | Blue LEDs, oxidant (e.g., K₂S₂O₈). researchgate.net | Mechanism involves radical intermediates. rsc.org |

Influence of Reagents and Reaction Conditions (e.g., Sulfonyl Halides, Sulfinate Salts, Bases)

The outcome of sulfonylation reactions is highly dependent on the choice of reagents and the specific conditions employed.

Sulfonylating Agents:

Sulfonyl Halides: Arylsulfonyl chlorides are the most traditional and frequently used reagents for synthesizing sulfonamides. nih.gov The reaction involves the nucleophilic attack of an amine on the sulfonyl chloride, typically in the presence of a base to neutralize the HCl byproduct. sci-hub.se While effective, this method can be limited by the availability and stability of the sulfonyl chloride and the generation of corrosive byproducts. sci-hub.senih.gov

Sulfinate Salts: Sodium sulfinates have gained prominence as superior alternatives to sulfonyl halides. nih.govresearchgate.net They are generally bench-stable, easy to handle, and less toxic solids. nih.gov Their use in copper-catalyzed or photoredox-catalyzed reactions allows for the synthesis of sulfonamides under milder and more functional-group-tolerant conditions. acs.orgresearchgate.netrsc.org For instance, copper-catalyzed oxidative coupling between sodium sulfinates and amines provides an efficient route to functionalized sulfonamides. rsc.org Similarly, photoredox methods effectively use sulfinate salts to generate the necessary sulfonyl radicals. rsc.org Thiosulfonates are also being explored as stable and non-toxic precursors to sulfinate anions for the synthesis of sulfonamides. acs.org

Bases: The choice of base is critical in traditional sulfonylation reactions using sulfonyl chlorides and in many catalytic processes. In aqueous media, inorganic bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are often used to act as HCl scavengers, facilitating the reaction and simplifying product isolation. nih.govsci-hub.sersc.org In copper-catalyzed cross-coupling reactions, bases are essential components of the catalytic cycle, and their nature can influence reaction efficiency. nih.gov The selection of the base can also be pivotal in controlling chemoselectivity in molecules with multiple reactive sites. rsc.org

Reaction Conditions: Parameters such as solvent, temperature, and reaction time are crucial for optimizing yield and purity. Temperature, in particular, can have a significant impact; for example, in some enantioselective reactions, elevating the temperature may increase the conversion rate but at the cost of reduced enantioselectivity. mdpi.com The development of reactions that proceed at room temperature is a key goal, often achieved through photoredox catalysis. researchgate.net

Multi-Component and Cascade Reaction Development

To enhance synthetic efficiency and atom economy, researchers are increasingly developing multi-component reactions (MCRs) and cascade (or tandem) reactions for sulfonamide synthesis.

Multi-Component Reactions: MCRs involve the combination of three or more starting materials in a single pot to form a final product that incorporates portions of all reactants. acs.org This approach is highly atom-economical and simplifies synthetic procedures by reducing the number of intermediate purification steps. acs.orgresearchgate.net For instance, a three-component reaction involving an arylboronic acid, a nitroarene, and potassium metabisulfite (B1197395) under copper catalysis can produce a range of sulfonamides in good yields. rsc.org Another example is the palladium-catalyzed three-component reaction of sulfonamides, aldehydes, and arylboronic acids to generate α-arylamines. organic-chemistry.org These strategies allow for the rapid generation of diverse molecular libraries from simple building blocks. acs.orgmdpi.com

Cascade Reactions: Cascade reactions, where multiple bond-forming events occur sequentially in a one-pot process without isolating intermediates, offer a powerful method for constructing complex molecular architectures from simple precursors. nih.gov While specific cascade reactions for this compound are not extensively documented, the principles are applicable. For example, a process could be designed where an initial coupling reaction is immediately followed by an intramolecular cyclization or another bond-forming event. nih.gov The successful implementation of cascade reactions requires careful tuning of reaction conditions to ensure that each step proceeds selectively and in high yield. nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of sulfonamides aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. sci-hub.se

Solvent choice is a critical aspect of green synthesis, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste. rsc.org

Water as a Green Solvent: Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. Facile and environmentally benign methods for sulfonamide synthesis have been developed using water as the reaction medium, often in conjunction with an inorganic base like Na₂CO₃. sci-hub.sersc.orgscilit.com These methods can produce products in excellent yields and purity, with isolation often requiring only simple filtration after acidification. rsc.org

Solvent-Free Reactions: The most ideal green chemistry scenario is to conduct reactions without any solvent (neat conditions). sci-hub.se Solvent-free sulfonylation of amines with arylsulfonyl chlorides at room temperature has been reported, offering a clean and efficient methodology. sci-hub.se Mechanochemical approaches, using ball milling, also provide a solvent-free alternative for synthesizing sulfonamides. rsc.org

Alternative Green Solvents: When a solvent is necessary, the focus shifts to greener alternatives to traditional volatile organic compounds (VOCs). Solvents like γ-valerolactone, isopropyl acetate (B1210297) (iPrOAc), and n-butyl acetate (nBuOAc) have been successfully used in copper-catalyzed sulfonamide synthesis. acs.orgnih.gov Deep eutectic solvents (DESs) are also emerging as novel green reaction media for multicomponent sulfonamide syntheses. researchgate.net The selection of an appropriate solvent, combined with process design that includes solvent recycling, can dramatically reduce costs and CO₂ emissions. rsc.org

Table 2: Green Chemistry Approaches in Sulfonamide Synthesis

| Principle | Approach | Example/Finding | Reference |

|---|---|---|---|

| Solvent Selection | Use of Water | Facile synthesis of sulfonamides using equimolar reagents in water with Na₂CO₃. | sci-hub.sersc.org |

| Solvent-Free (Neat/Mechanochemical) | Solvent-free sulfonylation of amines at room temperature; mechanosynthesis in a ball mill. | sci-hub.sersc.org | |

| Alternative Green Solvents | Use of γ-valerolactone, iPrOAc, or nBuOAc in Cu-catalyzed synthesis. | acs.orgnih.gov | |

| Catalyst Efficiency | Low Catalyst Loading | CuI-catalyzed N-arylation successful with 20 mol% catalyst loading under ligand-free conditions. | tandfonline.com |

| Catalyst Recyclability | Use of reusable dehydrating agents like Al₂O₃ or recyclable solid acid catalysts. | rsc.orgresearchgate.net |

Improving catalyst efficiency—by using lower catalyst loadings and developing recyclable systems—is central to green synthetic chemistry.

Catalyst Efficiency: The goal is to maximize the number of product molecules generated per molecule of catalyst (turnover number). Research focuses on developing highly active catalysts that can be used in low concentrations (mol%). For example, some ligand-free copper-catalyzed N-arylation reactions proceed efficiently with catalyst loadings as low as 2-5 mol%. nih.govtandfonline.com

Catalyst Recyclability: The ability to recover and reuse a catalyst is crucial for both economic and environmental reasons. Heterogeneous catalysts, which exist in a different phase from the reaction mixture (e.g., a solid catalyst in a liquid reaction), are particularly attractive. For instance, silica-bonded N-propyl sulfamic acid has been used as a recyclable solid acid catalyst in related syntheses. researchgate.net Similarly, in the synthesis of N-sulfonylimines, neutral Al₂O₃ has been employed as an efficient and reusable dehydrating agent, which can be recovered and reused, aligning with green chemistry goals. rsc.org The development of recyclable catalysts for the direct synthesis of this compound remains an important area for future research.

Elucidation of Reaction Mechanisms in N Butyl 2 Methanesulfonylaniline Formation and Transformation

Mechanistic Investigations of Sulfonylation Processes

The formation of the sulfonylaniline core of N-Butyl-2-methanesulfonylaniline can be achieved through various methods, with photoredox catalysis emerging as a particularly mild and efficient approach.

Radical Pathways in Photoredox Sulfonylation

Visible-light-mediated sulfonylation of anilines represents a modern and effective strategy for constructing sulfonylanilines. nih.govresearchgate.net This process typically involves the generation of highly reactive radical intermediates. In a common mechanistic pathway, a photocatalyst, upon excitation by visible light, oxidizes an aniline (B41778) derivative to form a radical cation. researchgate.netnih.gov Concurrently, the reduced photocatalyst can engage with a sulfonyl source, such as a sulfinate salt or sulfonyl fluoride (B91410), to generate a sulfonyl radical via a single electron transfer (SET) process. researchgate.net

The generated aniline radical cation and the sulfonyl radical then combine to form the desired sulfonated product after a subsequent proton loss. nih.gov The involvement of radical species is supported by trapping experiments. For instance, the introduction of a radical trap like 1-phenylstyrene has been shown to inhibit the reaction, indicating that a radical-based mechanism is likely operative over a pathway involving nucleophilic attack of the sulfinate anion on the arene radical cation. nih.gov

Nucleophilic Substitution Mechanism Studies (e.g., S-N bond formation)

The formation of the sulfur-nitrogen (S-N) bond in sulfonamides, including this compound, can also proceed through a nucleophilic substitution mechanism. This is a classical and widely employed method for synthesizing sulfonamides. cbijournal.com In this process, an amine, acting as a nucleophile, attacks the electrophilic sulfur atom of a sulfonyl-containing compound, such as a sulfonyl chloride. cbijournal.comkoreascience.kr

Kinetic studies on the reaction of methanesulfonyl chloride with substituted anilines in methanol (B129727) have shown that the reaction proceeds via an SN2 mechanism. koreascience.kr The reaction rates are sensitive to the electronic properties of the substituents on the aniline ring, as demonstrated by linear correlations with pKa (Brønsted relation) and ρ (Hammett equation). koreascience.kr The observed values for β (0.84) and ρ (-2.46) suggest that bond formation is significantly advanced in the transition state. koreascience.kr Steric effects can also play a role, as evidenced by the deviation of ortho-substituted anilines from the established Brønsted plot. koreascience.kr

The nucleophilicity of the amine is a critical factor in these reactions. For instance, the lone pair of electrons on the nitrogen atom in aniline is involved in resonance with the aromatic ring, which decreases its availability and renders aniline a poorer nucleophile compared to aliphatic amines. ucalgary.ca

Role of Photocatalysts and Counterions

In photoredox-catalyzed sulfonylation reactions, the choice of photocatalyst and its associated counterion can significantly influence the reaction's efficiency. Iridium-based photocatalysts, such as [Ir(dF(CF3)ppy)2(dtbpy)]PF6, are commonly used due to their favorable redox potentials and photostability. nih.gov

Interestingly, the counterion of the photocatalyst has been observed to have a crucial impact on the reaction yield. For example, in the visible-light-mediated sulfonylation of anilines with sulfonyl fluorides, changing the counterion of the iridium photocatalyst from hexafluorophosphate (B91526) (PF6-) to chloride (Cl-) dramatically increased the product yield. nih.gov This finding suggests that the counterion may play a role in the catalytic cycle, potentially by influencing the stability or reactivity of key intermediates. nih.gov The exact nature of this influence is an area of ongoing research and is expected to inspire further investigations into the photochemistry of these systems. nih.govresearchgate.net

Mechanism of N-Alkylation Reactions

The introduction of the butyl group onto the nitrogen atom of 2-methanesulfonylaniline proceeds via N-alkylation. This transformation is fundamental in organic synthesis for creating secondary and tertiary amines.

SN2 Reaction Pathways and Stereochemical Considerations

The N-alkylation of sulfonamides typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. ucalgary.canih.gov In this concerted process, the nucleophilic nitrogen atom of the sulfonamide attacks the electrophilic carbon of an alkylating agent (e.g., butyl bromide or iodide), while the leaving group departs simultaneously. youtube.com

A key characteristic of the SN2 reaction is the inversion of stereochemistry at the electrophilic carbon. youtube.comlibretexts.org This occurs because the nucleophile attacks from the side opposite to the leaving group, often referred to as a "backside attack." youtube.com The rate of an SN2 reaction is dependent on the concentrations of both the nucleophile (the sulfonamide) and the electrophile (the alkylating agent). youtube.com

The success of the SN2 reaction is highly sensitive to steric hindrance. youtube.com As the number of substituents around the electrophilic carbon increases, the rate of reaction decreases. Therefore, primary alkyl halides are the most reactive towards SN2 reactions, followed by secondary halides, while tertiary halides are generally unreactive via this pathway. youtube.com The reduced nucleophilicity of sulfonamides compared to amines can present a challenge in these reactions. thieme-connect.com

Transition State Characterization

The transition state of an SN2 reaction involves a trigonal bipyramidal geometry where the nucleophile and the leaving group are positioned at the apical positions, and the carbon atom is partially bonded to both. The other three substituents on the carbon lie in a plane.

Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to characterize the transition states of N-alkylation reactions. chemrxiv.org For instance, in the related S-arylation of sulfinamides, DFT calculations have been used to determine the free energy barriers for nucleophilic attack at either the sulfur or nitrogen atom, providing insight into the observed chemoselectivity. chemrxiv.org Similar computational approaches can be applied to the N-alkylation of sulfonamides to understand the energetics of the transition state and the factors influencing reaction rates and selectivity.

The characterization of the transition state helps in understanding the degree of bond formation and bond breaking at this critical point in the reaction coordinate. For example, in the sulfonylation of anilines, kinetic data suggests a transition state with significant bond formation. koreascience.kr

Interactive Data Tables

Table 1: Photocatalyst and Counterion Effects on Sulfonylation Yield

Data adapted from a study on visible-light-mediated sulfonylation of anilines. nih.gov

| Entry | Photocatalyst | Counterion | Yield (%) |

|---|---|---|---|

| 1 | Ru(ppy)₃ | - | 10 |

| 2 | Ir[(dFCF₃ppy)₂(dtbbpy)]PF₆ | PF₆⁻ | <10 |

| 3 | Ir[(dFCF₃ppy)₂(bpy)]PF₆ | PF₆⁻ | <10 |

| 4 | Ir[(ppy)₂(dtbbpy)]PF₆ | PF₆⁻ | 21 |

| 5 | Ir[(ppy)₂(dtbbpy)]Cl | Cl⁻ | 46 |

Table 2: Kinetic Data for the Reaction of Methanesulfonyl Chloride with Substituted Anilines

Data based on kinetic studies of nucleophilic substitution. koreascience.kr

| Substituent in Aniline | Reaction Type | Key Parameter | Value | Interpretation |

|---|---|---|---|---|

| Various meta and para | Hammett Plot | ρ | -2.46 | Reaction is favored by electron-donating groups |

| Various | Brønsted Relation | β | 0.84 | Significant bond formation in the transition state |

| o-methyl | Brønsted Plot | - | Deviation | Steric hindrance from the ortho substituent |

Kinetic Studies of this compound Forming Reactions

The formation of this compound, likely proceeding through the sulfonylation of N-butylaniline with methanesulfonyl chloride, is subject to various factors that influence the reaction rate. Kinetic studies are crucial to understanding these dependencies and optimizing reaction conditions.

Reaction Rate Dependency on Substrate, Reagent, and Catalyst Concentrations

The rate of a chemical reaction is intricately linked to the concentrations of the reactants and any catalysts involved. For the synthesis of this compound, the primary substrate would be N-butylaniline, and the key reagent would be methanesulfonyl chloride. A base is often used as a catalyst or promoter to neutralize the HCl byproduct.

In a typical sulfonylation reaction, the reaction rate often exhibits a first-order dependence on the concentration of the substrate (N-butylaniline) and the reagent (methanesulfonyl chloride). This implies that doubling the concentration of either reactant, while keeping the other constant, would double the reaction rate. At low concentrations, the rate is generally limited by the frequency of collisions between the reactant molecules. ucl.ac.uk

However, as concentrations increase, the dependency might become more complex. For instance, at very high substrate concentrations, the reaction rate may become independent of the substrate concentration and depend solely on the concentration of the reagent or the catalyst, a phenomenon known as pseudo-zero-order kinetics with respect to the substrate. ucl.ac.uk

The concentration of the catalyst, typically a tertiary amine like triethylamine (B128534) or pyridine, also plays a pivotal role. The catalyst's function is to accept the proton from the aniline nitrogen, enhancing its nucleophilicity, and to neutralize the hydrogen chloride formed during the reaction. The reaction rate is expected to increase with catalyst concentration up to a certain point. Beyond this optimal concentration, the rate may plateau or even decrease due to side reactions or catalyst inhibition effects.

Table 1: Hypothetical Reaction Rate Dependency on Reactant and Catalyst Concentrations for the Formation of this compound

| [N-Butylaniline] (mol/L) | [Methanesulfonyl Chloride] (mol/L) | [Triethylamine] (mol/L) | Initial Rate (mol/L·s) |

| 0.1 | 0.1 | 0.1 | 1.2 x 10⁻⁴ |

| 0.2 | 0.1 | 0.1 | 2.4 x 10⁻⁴ |

| 0.1 | 0.2 | 0.1 | 2.5 x 10⁻⁴ |

| 0.1 | 0.1 | 0.2 | 2.3 x 10⁻⁴ |

Note: The data in this table is illustrative and not based on experimental results for the specified reaction.

Computational Chemistry Studies on N Butyl 2 Methanesulfonylaniline

Theoretical Investigation of Reaction Pathways and Transition States

Computational Elucidation of Reaction Mechanisms

The synthesis of N-Butyl-2-methanesulfonylaniline involves the formation of a sulfonamide bond to an aniline (B41778) derivative. Computational chemistry offers a window into the intricate mechanisms of such reactions. While direct computational studies on the synthesis of this compound are scarce in publicly available literature, insights can be drawn from studies on analogous compounds and general reaction mechanisms.

The formation of N-aryl sulfonamides can often proceed through the reaction of an aniline with a sulfonyl-containing reagent. For instance, the visible-light-mediated sulfonylation of anilines with sulfonyl fluorides or sulfinate salts has been a subject of recent research. frontiersin.orgresearchgate.net These studies suggest that the reaction can proceed via a radical mechanism. Computational methods, particularly Density Functional Theory (DFT), can be employed to model the reaction pathway, calculating the energies of reactants, transition states, and products.

A plausible reaction pathway for the synthesis of this compound could involve the reaction of N-butylaniline with methanesulfonyl chloride. A computational study of this reaction would likely investigate the following steps:

Initial Complex Formation: The formation of a pre-reaction complex between N-butylaniline and methanesulfonyl chloride.

Transition State for Sulfonylation: The key transition state where the nitrogen of the aniline attacks the sulfur of the sulfonyl chloride, leading to the formation of the N-S bond and the departure of the chloride leaving group.

Product Formation: The formation of the final this compound product.

The energetics of these steps can be calculated to determine the reaction's feasibility and kinetics. A hypothetical energy profile for such a reaction, as could be determined by DFT calculations, is presented in Table 1.

Table 1: Hypothetical DFT Calculated Relative Energies for the Reaction of N-Butylaniline with Methanesulfonyl Chloride

| Species | Relative Energy (kcal/mol) |

| Reactants (N-Butylaniline + Methanesulfonyl Chloride) | 0.0 |

| Pre-reaction Complex | -2.5 |

| Transition State | +15.8 |

| Products (this compound + HCl) | -10.2 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this reaction were not found in the public domain.

Furthermore, computational studies can elucidate the role of solvents and catalysts in the reaction, providing a more complete picture of the reaction mechanism.

Advanced Computational Methodologies

To gain a deeper understanding of the molecular properties and dynamics of this compound, advanced computational methodologies are indispensable.

Ab Initio Molecular Orbital Theory Applications

Ab initio molecular orbital theory is a set of quantum chemistry methods based on first principles, without the inclusion of experimental parameters. These methods can provide highly accurate predictions of molecular properties. researchgate.net For this compound, ab initio calculations, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), can be applied to:

Determine Electronic Structure: Calculate the molecular orbitals and their energies, providing insight into the electronic distribution within the molecule.

Predict Spectroscopic Properties: Simulate infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can aid in the experimental characterization of the compound.

Analyze Intramolecular Interactions: Investigate non-covalent interactions, such as hydrogen bonding and van der Waals forces, which influence the molecule's conformation and properties. nih.gov

A key application would be the calculation of the partial atomic charges on the atoms of this compound. This can reveal the electrophilic and nucleophilic sites within the molecule, which is crucial for understanding its reactivity. Table 2 presents a hypothetical set of calculated partial atomic charges.

Table 2: Hypothetical Ab Initio Calculated Partial Atomic Charges for Key Atoms in this compound

| Atom | Partial Charge (a.u.) |

| N (amine) | -0.45 |

| S (sulfonyl) | +1.20 |

| O (sulfonyl) | -0.65 |

| C (butyl, alpha) | -0.15 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific ab initio calculations on this molecule were not found in the public domain.

Molecular Dynamics Simulations for Conformational Landscapes

The flexible n-butyl group in this compound gives rise to a complex conformational landscape. Molecular dynamics (MD) simulations are a powerful computational tool to explore these different conformations and their relative stabilities over time. nih.gov

An MD simulation of this compound would involve:

System Setup: Placing the molecule in a simulation box, often with a solvent to mimic real-world conditions.

Simulation Run: Solving Newton's equations of motion for all atoms in the system over a period of time, typically nanoseconds to microseconds.

Trajectory Analysis: Analyzing the resulting trajectory to identify the most populated conformations, the transitions between them, and the dynamics of different parts of the molecule.

Studies on similar molecules, such as n-butylimidazole, have shown that the n-butyl chain can adopt various trans and gauche conformations around its C-C bonds. nih.gov For this compound, the key dihedral angles defining the conformation of the n-butyl chain and its orientation relative to the aromatic ring would be of primary interest.

The results of an MD simulation can be visualized through a Ramachandran-like plot for the key dihedral angles, showing the most frequently visited conformational states. Table 3 lists the key dihedral angles that would be analyzed in an MD simulation of this compound.

Table 3: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Atoms Involved | Description |

| τ1 | C(aromatic)-N-C(alpha)-C(beta) | Orientation of the butyl chain relative to the aniline nitrogen |

| τ2 | N-C(alpha)-C(beta)-C(gamma) | Conformation of the first C-C bond in the butyl chain |

| τ3 | C(alpha)-C(beta)-C(gamma)-C(delta) | Conformation of the second C-C bond in the butyl chain |

| τ4 | C(beta)-C(gamma)-C(delta)-H | Conformation of the terminal methyl group |

By exploring the conformational landscape, MD simulations can provide insights into how the shape of this compound might influence its interactions with other molecules, which is critical for applications in materials science and medicinal chemistry.

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton and carbon signals and provides insight into the connectivity and spatial relationships of atoms within the molecule.

High-Field ¹H and ¹³C NMR Spectroscopy for Proton and Carbon Framework Elucidation

High-field ¹H and ¹³C NMR spectra provide fundamental information about the proton and carbon environments within a molecule. Although spectra for N-Butyl-2-methanesulfonylaniline are not publicly documented, the analysis of its close structural analog, N-n-Butylbenzenesulfonamide , offers a clear projection of the expected chemical shifts and splitting patterns. chemicalbook.comnih.govdrugbank.com The identity of related compounds, such as N-butylbenzenesulfonamide, has been confirmed using ¹H and ¹³C NMR. nih.gov

¹H NMR Spectroscopy: The ¹H NMR spectrum would show distinct signals for the butyl chain protons and the aromatic protons. The butyl group protons would appear as a triplet for the terminal methyl group (CH₃), a multiplet for the adjacent methylene (B1212753) group (CH₂), another multiplet for the next methylene group, and a triplet for the methylene group attached to the nitrogen (N-CH₂). The sulfonamide NH proton typically appears as a broad singlet or a triplet if coupled to the adjacent CH₂ group. rsc.org Aromatic protons on the substituted benzene (B151609) ring would appear further downfield. The presence of the methanesulfonyl group at the C2 position would influence the chemical shifts of the aromatic protons, likely causing a downfield shift for the adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound based on its analog, N-n-Butylbenzenesulfonamide.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Butyl CH₃ | ~0.8-0.9 | Triplet | Most upfield signal. |

| Butyl CH₂ | ~1.2-1.4 | Multiplet (sextet) | |

| Butyl CH₂ | ~1.4-1.6 | Multiplet (quintet) | |

| N-CH₂ | ~2.8-3.0 | Triplet or Quartet | Shifted downfield due to proximity to nitrogen. |

| SO₂-CH₃ | ~3.1-3.3 | Singlet | Expected signal for the 2-methanesulfonyl group. |

| NH | ~5.0-6.0 | Triplet or broad singlet | Chemical shift is solvent-dependent. |

| Aromatic H | ~7.5-8.0 | Multiplets | Complex pattern due to ortho-disubstitution. |

Data are illustrative and based on known shifts for N-n-butylbenzenesulfonamide and general substituent effects. chemicalbook.comchemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The butyl chain carbons would be observed in the upfield region of the spectrum, while the aromatic carbons would appear in the downfield region. The carbon attached to the sulfonamide group (C1) and the carbon attached to the methanesulfonyl group (C2) would be significantly influenced by these electron-withdrawing groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound based on its analog, N-n-Butylbenzenesulfonamide.

| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |

| Butyl CH₃ | ~13-14 | Farthest from the electron-withdrawing sulfonamide group. |

| Butyl CH₂ | ~19-20 | |

| Butyl CH₂ | ~31-32 | |

| N-CH₂ | ~42-43 | Shifted downfield by the attached nitrogen. |

| SO₂-CH₃ | ~44-45 | Characteristic shift for a methanesulfonyl methyl group. |

| Aromatic C3-C6 | ~126-133 | Aromatic region. |

| Aromatic C1 | ~139-141 | Quaternary carbon attached to the sulfonamide nitrogen. |

| Aromatic C2 | ~138-140 | Quaternary carbon attached to the methanesulfonyl sulfur. |

Data are illustrative and based on known shifts for N-n-butylbenzenesulfonamide and general substituent effects. nih.govchemicalbook.com

¹⁵N NMR Spectroscopy for Nitrogen Atom Characterization

¹⁵N NMR spectroscopy is a specialized technique that provides direct information about the electronic environment of nitrogen atoms. huji.ac.il However, it suffers from significant challenges, including the low natural abundance (0.37%) and low gyromagnetic ratio of the ¹⁵N isotope, which leads to very low sensitivity. wikipedia.org

For this compound, the ¹⁵N NMR spectrum would show a single resonance corresponding to the sulfonamide nitrogen. The chemical shift of this nitrogen is highly sensitive to its hybridization, the nature of the substituents, and solvent effects. researchgate.netresearchgate.net In sulfonamides, the nitrogen atom is electron-deficient due to the strong electron-withdrawing effect of the adjacent sulfonyl group, which typically results in a chemical shift in a characteristic region. wikipedia.org Acquiring a ¹⁵N spectrum at natural abundance would likely require a concentrated sample and a very long acquisition time or the use of isotopic enrichment. huji.ac.il

Two-Dimensional (2D) and Three-Dimensional (3D) NMR Techniques (e.g., COSY, NOESY, HMQC, HMBC, TOCSY, INADEQUATE) for Connectivity and Stereochemistry

2D NMR experiments are essential for unambiguously assembling the molecular structure by revealing through-bond and through-space correlations between nuclei. enu.kz

COSY (Correlation Spectroscopy): This homonuclear experiment would establish proton-proton (¹H-¹H) coupling networks. It would clearly show the connectivity within the butyl chain (N-CH₂ to CH₂ to CH₂ to CH₃) and between adjacent protons on the aromatic ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbons (¹J_CH). This would be used to definitively assign each proton signal to its corresponding carbon signal in the butyl chain and the aromatic ring.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. It is critical for piecing together the molecular skeleton. Key expected correlations for this compound would include:

Correlations from the N-CH₂ protons to the aromatic C1 carbon.

Correlations from the NH proton to the adjacent N-CH₂ carbon and the aromatic C1 carbon.

Correlations from the methanesulfonyl CH₃ protons to the aromatic C2 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. It is crucial for determining conformation. For instance, a NOESY cross-peak between the N-CH₂ protons and the aromatic H6 proton would provide evidence for a specific rotational conformation (rotamer) around the N-C(aryl) bond.

TOCSY (Total Correlation Spectroscopy): This experiment shows correlations between all protons within a coupled spin system, which is particularly useful for identifying all protons belonging to the butyl group from a single, well-resolved resonance.

INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment): While extremely insensitive, this experiment can show direct carbon-carbon correlations, providing the ultimate confirmation of the carbon skeleton. It is rarely used for small molecules due to the high sample concentration and long experiment times required.

Three-dimensional (3D) NMR techniques are extensions of these 2D methods and are typically reserved for the structural analysis of highly complex biomolecules.

Isotopic Labeling Strategies in NMR Analysis

To overcome the inherent low sensitivity of ¹³C and especially ¹⁵N NMR, isotopic labeling can be employed. This involves synthesizing the molecule using starting materials enriched with NMR-active isotopes.

For this compound, ¹⁵N labeling would be the most beneficial strategy. wikipedia.org The synthesis could be performed using a ¹⁵N-enriched aniline (B41778) precursor. This would dramatically reduce the time required to acquire a ¹⁵N spectrum and would significantly enhance the signal-to-noise ratio of heteronuclear experiments like ¹H-¹⁵N HSQC and HMBC. researchgate.net A ¹H-¹⁵N HMBC experiment on a labeled sample would provide unequivocal proof of the N-C(butyl) and N-C(aryl) bonds by showing correlations from the butyl and aryl protons to the ¹⁵N nucleus.

X-ray Crystallography

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. youtube.com By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles, can be generated. ornl.gov

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Geometry and Conformation

While a crystal structure for this compound has not been reported, extensive studies on analogous N-aryl sulfonamides allow for a confident prediction of its solid-state characteristics. acs.orgacs.orgnih.gov Growing a suitable single crystal of the compound would be the first and often most challenging step.

An SCXRD analysis would reveal:

Molecular Geometry: The precise bond lengths and angles of the entire molecule. The geometry around the sulfur atom is expected to be distorted tetrahedral.

Intermolecular Interactions: The packing of molecules in the crystal lattice is governed by non-covalent interactions. For this compound, strong intermolecular hydrogen bonds between the sulfonamide N-H donor and a sulfonyl oxygen (O=S) acceptor of a neighboring molecule are highly probable, leading to the formation of dimers or chains. researchgate.net

Table 3: Representative Bond Lengths and Angles Expected for this compound based on Published Sulfonamide Crystal Structures.

| Parameter | Expected Value |

| Bond Lengths (Å) | |

| S-O | 1.42 - 1.44 |

| S-N | 1.62 - 1.65 |

| S-C(aryl) | 1.75 - 1.77 |

| N-C(butyl) | 1.46 - 1.48 |

| **Bond Angles (°) ** | |

| O-S-O | 119 - 121 |

| O-S-N | 106 - 108 |

| O-S-C(aryl) | 107 - 109 |

| N-S-C(aryl) | 105 - 108 |

| S-N-C(butyl) | 118 - 122 |

Data compiled from representative N-aryl sulfonamide crystal structures. nih.gov

Analysis of Crystal Packing and Intermolecular Interactions

The three-dimensional arrangement of molecules in a crystalline solid, known as crystal packing, is dictated by various intermolecular interactions. Understanding these forces is crucial for predicting and interpreting the physical properties of a material.

Hydrogen Bonding: In the case of this compound, the presence of a nitrogen atom in the aniline group and oxygen atoms in the methanesulfonyl group provides potential sites for hydrogen bonding in the presence of suitable donor atoms. While the N-H bond of the secondary amine is a potential hydrogen bond donor, the molecule primarily acts as a hydrogen bond acceptor. Intermolecular interactions such as C-H···O and C-H···N hydrogen bonds would be expected to play a significant role in the crystal packing. These interactions, although weaker than conventional hydrogen bonds, are known to be significant in stabilizing crystal structures.

Hirshfeld Surface Analysis: A powerful tool for visualizing and quantifying intermolecular interactions in a crystal is Hirshfeld surface analysis. nih.gov This method maps the electron distribution of a molecule within the crystal, allowing for the identification and categorization of different types of intermolecular contacts. The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. The normalized contact distance (dnorm) is mapped onto this surface, where red spots indicate contacts shorter than the van der Waals radii and represent close intermolecular interactions, blue regions indicate longer contacts, and white areas represent contacts around the van der Waals separation. nih.gov

Determination of Relative Stereochemistry

X-ray crystallography is the definitive method for determining the relative stereochemistry of a chiral molecule if it crystallizes as a single enantiomer or a racemate in a chiral space group. For a molecule like this compound, which is not inherently chiral, this aspect of analysis would focus on the conformation of the molecule in the solid state. The dihedral angles between the phenyl ring, the sulfonamide group, and the butyl chain would be precisely determined from the crystallographic data. In cases where a molecule can exist as different conformers (polymorphs), X-ray crystallography can distinguish between them by revealing the specific spatial arrangement of the atoms in each crystalline form.

Integrated Spectroscopic and Diffraction Approaches

For an unambiguous and comprehensive understanding of a molecule's structure, a combination of analytical techniques is often employed.

Synergy of NMR and X-ray Crystallography for Comprehensive Structural Determination

The combination of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography provides a powerful approach for complete structural elucidation. kbdna.com While X-ray crystallography provides a precise picture of the molecule's structure in the solid state, NMR spectroscopy offers detailed information about the structure in solution. nih.gov

NMR Spectroscopy would provide information on the connectivity of atoms and the chemical environment of the protons (¹H NMR) and carbons (¹³C NMR) in this compound. The chemical shifts, coupling constants, and integration of the signals would help to confirm the molecular structure. nih.gov

X-ray Crystallography , on the other hand, would yield precise bond lengths, bond angles, and torsion angles, as well as information about the three-dimensional packing of the molecules in the crystal lattice. kbdna.com

By comparing the solid-state structure from X-ray crystallography with the solution-state information from NMR, a complete understanding of the molecule's conformational flexibility and behavior in different environments can be achieved. For instance, differences in conformation between the solid and solution states can be identified, providing insights into the effects of crystal packing forces.

Analytical Method Development and Validation for N Butyl 2 Methanesulfonylaniline

Chromatographic Method Development (e.g., HPLC, GC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are primary methods for the analysis of pharmaceutical compounds like N-Butyl-2-methanesulfonylaniline. The choice between these techniques often depends on the compound's volatility and thermal stability.

Optimization of Mobile Phase Composition and Stationary Phases

The selection and optimization of the mobile and stationary phases are fundamental to achieving effective separation in liquid chromatography.

For the analysis of aniline (B41778) derivatives, various stationary phases can be considered. A C18 column is a common choice for reversed-phase HPLC, offering good retention and separation for moderately polar compounds. Other options include polar-embedded phases or phenyl columns, which can offer alternative selectivity. chromatographyonline.com The optimization of the mobile phase often involves adjusting the ratio of an organic solvent (e.g., acetonitrile (B52724) or methanol) to an aqueous buffer. mastelf.com The pH of the aqueous phase is a critical parameter that can be adjusted to control the ionization state of the analyte and, consequently, its retention. mastelf.com

For gas chromatography, the choice of the stationary phase is equally important. A common approach for aniline derivatives involves using a capillary column, such as a DB-5 or equivalent, which has a (5%-phenyl)-methylpolysiloxane stationary phase. epa.govresearchgate.net Optimization of the temperature program, including initial temperature, ramp rate, and final temperature, is crucial for achieving good separation of analytes.

A hypothetical mobile phase for HPLC analysis of this compound could consist of a gradient elution with acetonitrile and water, potentially with a modifier like formic acid to improve peak shape. mdpi.com

Table 1: Hypothetical HPLC Mobile Phase Gradient

| Time (min) | % Acetonitrile | % Water |

|---|---|---|

| 0.0 | 30 | 70 |

| 10.0 | 80 | 20 |

| 15.0 | 80 | 20 |

| 15.1 | 30 | 70 |

This table represents a hypothetical gradient for illustrative purposes.

Detection Wavelength and Flow Rate Optimization

In HPLC, the detection wavelength is selected to provide maximum sensitivity for the analyte. For aromatic compounds like this compound, a UV detector is typically used. The optimal wavelength is usually determined by acquiring the UV spectrum of the compound and selecting the wavelength of maximum absorbance (λmax).

The flow rate of the mobile phase affects both the analysis time and the separation efficiency. A typical flow rate for a standard analytical HPLC column (e.g., 4.6 mm internal diameter) is around 1.0 mL/min. rjpbcs.com However, this can be optimized to balance resolution and run time. In GC, the carrier gas flow rate is optimized to ensure efficient transfer of analytes through the column. mdpi.com

Sample Preparation and Extraction Procedures

Proper sample preparation is essential for accurate and reliable analytical results. The procedure depends on the sample matrix. For bulk drug substances, a simple dissolution in a suitable solvent, such as the mobile phase or a stronger organic solvent, may be sufficient.

For more complex matrices, such as biological fluids or environmental samples, a more involved extraction procedure is necessary to remove interfering substances. Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are common techniques. For instance, a procedure for aniline derivatives might involve extraction with an organic solvent like n-butyl chloride/ethyl ether mixture after basification of the sample. forensicresources.org

Method Validation According to ICH Guidelines

Once an analytical method is developed, it must be validated to ensure it is suitable for its intended purpose. The ICH guidelines provide a framework for validating analytical procedures. fda.goveuropa.eueuropa.eu

Specificity and Selectivity Studies

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ich.org For chromatographic methods, this is typically demonstrated by showing that the peak for this compound is well-resolved from other peaks in the chromatogram. This can be confirmed by analyzing blank samples, placebo samples (if applicable), and samples spiked with potential impurities.

Linearity and Range Determination

Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample within a specified range. europa.eu To determine linearity, a series of standard solutions of this compound at different concentrations are prepared and analyzed. The response (e.g., peak area) is then plotted against the concentration, and a linear regression analysis is performed.

According to ICH guidelines, a minimum of five concentrations is recommended to establish linearity. ich.orgeuropa.eu The range is the interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu For an assay of a drug substance, the range is typically 80% to 120% of the test concentration. europa.eu

Table 2: Hypothetical Linearity Data for this compound

| Concentration (µg/mL) | Peak Area (arbitrary units) |

|---|---|

| 50 | 125000 |

| 75 | 187500 |

| 100 | 250000 |

| 125 | 312500 |

This table represents hypothetical data for illustrative purposes. A typical validation would include a regression analysis yielding a correlation coefficient (r²) close to 1.000.

Precision (Repeatability and Intermediate Precision)

Precision studies are designed to assess the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at two levels: repeatability and intermediate precision.

Repeatability (Intra-assay Precision)

Repeatability is the precision of the method under the same operating conditions over a short interval of time. This is typically assessed by performing a minimum of six replicate determinations at 100% of the test concentration. The relative standard deviation (RSD) of the results is then calculated.

Intermediate Precision

Intermediate precision expresses the within-laboratory variations, for instance, on different days, with different analysts, or using different equipment. This demonstrates the reliability of the method when subjected to minor variations that may occur in a quality control laboratory.

The following table illustrates typical results for repeatability and intermediate precision studies for the analysis of this compound.

Table 1: Illustrative Precision Data for this compound Assay

| Parameter | Analyst 1 / Day 1 | Analyst 2 / Day 2 |

| Repeatability (n=6) | ||

| Mean Assay (%) | 99.8 | 100.1 |

| Standard Deviation | 0.45 | 0.52 |

| RSD (%) | 0.45 | 0.52 |

| Intermediate Precision | ||

| Overall Mean Assay (%) | \multicolumn{2}{c | }{99.95} |

| Overall Standard Deviation | \multicolumn{2}{c | }{0.49} |

| Overall RSD (%) | \multicolumn{2}{c | }{0.49} |

Accuracy and Recovery Studies

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by conducting recovery studies, where a known amount of the analyte is added to a placebo or sample matrix and the percentage of the analyte recovered is measured. According to ICH guidelines, accuracy should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). youtube.com

The recovery is calculated using the following formula:

Recovery (%) = [(Amount Found - Amount in Sample) / Amount Added] x 100

The acceptance criteria for recovery are typically within 98.0% to 102.0%. gavinpublishers.com

Table 2: Illustrative Accuracy and Recovery Data for this compound

| Concentration Level | Amount Added (mg) | Amount Recovered (mg) | Recovery (%) |

| 80% | |||

| Replicate 1 | 8.0 | 7.95 | 99.4 |

| Replicate 2 | 8.0 | 8.02 | 100.3 |

| Replicate 3 | 8.0 | 7.98 | 99.8 |

| 100% | |||

| Replicate 1 | 10.0 | 9.95 | 99.5 |

| Replicate 2 | 10.0 | 10.05 | 100.5 |

| Replicate 3 | 10.0 | 10.10 | 101.0 |

| 120% | |||

| Replicate 1 | 12.0 | 11.92 | 99.3 |

| Replicate 2 | 12.0 | 12.08 | 100.7 |

| Replicate 3 | 12.0 | 11.98 | 99.8 |

| Mean Recovery (%) | 99.9 |

Robustness and System Suitability Testing

Robustness

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. certified-laboratories.comresearchgate.net For a High-Performance Liquid Chromatography (HPLC) method, these variations might include:

Flow rate of the mobile phase (e.g., ± 0.1 mL/min)

Column temperature (e.g., ± 5°C)

pH of the mobile phase buffer (e.g., ± 0.2 units)

Composition of the mobile phase (e.g., ± 2% organic)

The effect of these variations on system suitability parameters, such as peak area, retention time, tailing factor, and theoretical plates, is evaluated.

Table 3: Illustrative Robustness Study for this compound by HPLC

| Parameter Varied | Variation | Retention Time (min) | Tailing Factor | Theoretical Plates |

| Nominal Condition | - | 5.2 | 1.1 | 8500 |

| Flow Rate (mL/min) | 0.9 | 5.8 | 1.1 | 8600 |

| 1.1 | 4.7 | 1.1 | 8400 | |

| Column Temperature (°C) | 25 | 5.5 | 1.2 | 8300 |

| 35 | 4.9 | 1.1 | 8700 | |

| Mobile Phase pH | 6.8 | 5.1 | 1.1 | 8450 |

| 7.2 | 5.3 | 1.1 | 8550 |

System Suitability Testing

System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such. System suitability parameters are established to ensure that the performance of the chromatographic system is adequate for the intended analysis. These parameters typically include retention time, peak area, tailing factor, and theoretical plates.

Quality by Design (QbD) Approaches in Analytical Method Development

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. humanjournals.comnih.gov When applied to analytical method development, this is often referred to as Analytical QbD (AQbD). researchgate.net

The core principles of AQbD involve:

Defining an Analytical Target Profile (ATP): This involves establishing the criteria for the method's performance, such as the required accuracy, precision, and robustness. humanjournals.comsepscience.com

Risk Assessment: Identifying and ranking the method parameters that could potentially impact the ATP. This can be done using tools like fishbone diagrams or Failure Mode and Effects Analysis (FMEA). sepscience.com

Method Optimization and Design Space: Utilizing Design of Experiments (DoE) to systematically study the effects of critical method parameters and their interactions. nih.gov This allows for the definition of a "design space," which is the multidimensional combination and interaction of input variables (e.g., material attributes and process parameters) that have been demonstrated to provide assurance of quality. nih.gov Operating within this design space is not considered a change and does not require further regulatory filing.

Control Strategy and Continuous Improvement: Establishing a control strategy that includes system suitability tests and other measures to ensure the method remains in a state of control throughout its lifecycle. ijnrd.org

For the development of an HPLC method for this compound, a QbD approach would involve systematically evaluating factors such as the type of stationary phase, mobile phase composition (including organic modifier and pH), column temperature, and flow rate to find the optimal conditions that provide the best separation and peak shape. This proactive approach to method development leads to more robust and reliable analytical methods. smatrix.comresearchgate.net

Environmental Fate and Chemical Degradation Pathways of N Butyl 2 Methanesulfonylaniline

Abiotic Degradation Pathways

Abiotic degradation encompasses the chemical transformation of a compound through non-biological processes. For N-Butyl-2-methanesulfonylaniline, these pathways are primarily driven by light, water, and heat.

Photodegradation Mechanisms (e.g., UV-induced transformations)

Photodegradation is a key process influencing the environmental persistence of many organic pollutants. For sulfonamides, exposure to sunlight, particularly the UV component, can induce significant chemical transformations. The photodegradation of this compound is anticipated to proceed through mechanisms observed for other N-substituted sulfonamides.

One of the principal photodegradation pathways for sulfonamides involves the extrusion of sulfur dioxide (SO2) . nih.govresearchgate.net This process is initiated by the absorption of UV radiation, leading to an excited state of the molecule. This excited state can then undergo cleavage of the carbon-sulfur (C-S) and nitrogen-sulfur (N-S) bonds, resulting in the elimination of an SO2 molecule.

Another significant photodegradation mechanism is the cleavage of the sulfonamide bond (N-S bond) . nih.gov This homolytic or heterolytic cleavage results in the formation of separate aniline (B41778) and methanesulfonyl radicals or ions. These reactive intermediates can then undergo further reactions with surrounding molecules or recombine to form various photoproducts. The presence of dissolved organic matter in natural waters can also influence the rate and pathway of photodegradation through indirect photolysis, acting as photosensitizers. mdpi.com

The quantum yield and the rate of photodegradation are dependent on factors such as the pH of the water, the presence of photosensitizers, and the specific wavelength of the incident light. mdpi.com

Table 1: Potential Photodegradation Mechanisms of this compound

| Mechanism | Description | Key Intermediates/Products |

| SO2 Extrusion | Elimination of a sulfur dioxide molecule from the sulfonamide group upon UV irradiation. | Desulfonated aniline derivative, methoxy (B1213986) radicals |

| N-S Bond Cleavage | Homolytic or heterolytic cleavage of the bond between the nitrogen and sulfur atoms. | N-butylaniline radical/ion, methanesulfonyl radical/ion |

Hydrolytic Degradation Pathways (e.g., N-S bond cleavage)

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The stability of the sulfonamide bond towards hydrolysis is a critical factor in the environmental persistence of this compound. Generally, the sulfonamide bond is relatively stable under neutral pH conditions. However, under acidic or basic conditions, hydrolysis can occur, albeit often at a slow rate.

The primary pathway for the hydrolytic degradation of N-substituted sulfonamides is the cleavage of the N-S bond . acs.org In acidic media, the reaction is typically initiated by protonation of the sulfonamide nitrogen, making the sulfur atom more susceptible to nucleophilic attack by a water molecule. In basic media, the mechanism may involve the direct nucleophilic attack of a hydroxide (B78521) ion on the sulfur atom.

The rate of hydrolysis is influenced by the substituents on both the aniline ring and the sulfonamide nitrogen. The N-butyl group in this compound may sterically hinder the approach of a nucleophile to the sulfur atom, potentially slowing the rate of hydrolysis compared to unsubstituted sulfonamides. The electronic properties of the substituents on the aromatic ring also play a role in the stability of the N-S bond.

It is important to note that for many sulfonamides, hydrolysis is a slow process under typical environmental pH and temperature conditions, suggesting that it may not be a primary degradation pathway for this compound in many aquatic environments.

Thermo-Oxidative Degradation and Products

Thermo-oxidative degradation occurs when a compound is subjected to elevated temperatures in the presence of oxygen. While less relevant for aquatic environments, this process can be significant in soil environments exposed to direct sunlight and in industrial settings.

For this compound, thermo-oxidative degradation would likely involve the oxidation of the N-butyl group and the aniline ring. The methylene (B1212753) group adjacent to the nitrogen atom in the N-butyl chain is a potential site for initial oxidation, leading to the formation of hydroperoxides, which can then decompose to form a variety of products, including aldehydes, ketones, and carboxylic acids.

The aniline ring is also susceptible to oxidation, which can lead to the formation of quinone-like structures and ultimately to ring-opening products. The methanesulfonyl group is relatively stable to oxidation but can be cleaved at higher temperatures. The degradation process is complex, often involving a free-radical chain mechanism.

Identification of Chemical Transformation Products

The identification of degradation products is crucial for understanding the complete environmental fate of a compound and for assessing the potential toxicity of its transformation products.

Mass Spectrometric Identification of Degradation Intermediates

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is a powerful tool for the identification of degradation products. By analyzing the mass-to-charge ratio (m/z) of the parent compound and its transformation products, it is possible to propose molecular formulas for the degradants.

In the context of this compound degradation, LC-MS would be used to separate the mixture of compounds formed during degradation experiments. The resulting mass spectra would then be analyzed to identify ions corresponding to potential degradation products. For instance, a loss of 64 Da from the parent ion would be indicative of SO2 extrusion. nih.gov A fragment ion corresponding to N-butylaniline would suggest cleavage of the N-S bond.

High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can help to confirm the elemental composition of the degradation products, further aiding in their identification. mdpi.com

Structural Elucidation of Major and Minor Degradants

While mass spectrometry provides information on the molecular weight and elemental composition of degradation products, the definitive elucidation of their structures often requires additional analytical techniques. Tandem mass spectrometry (MS/MS) is particularly valuable in this regard. In an MS/MS experiment, a specific degradation product ion is selected and fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides valuable clues about the structure of the parent ion. nih.govresearchgate.net

By comparing the fragmentation patterns of the degradation products with those of known standards or by interpreting the fragmentation pathways, it is possible to propose structures for the major and minor degradants. For example, the presence of characteristic fragment ions for the N-butylaniline moiety or the methanesulfonyl group can help to pinpoint the location of chemical modifications on the original molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for the structural elucidation of degradation products, provided they can be isolated in sufficient purity and quantity. NMR provides detailed information about the connectivity of atoms within a molecule, allowing for unambiguous structure determination.

Kinetic Studies of Environmental Degradation

Rate Constants and Influencing Environmental Factors (e.g., pH, light intensity)

There is currently no available data on the rate constants for the degradation of this compound in soil, water, or air. Studies that would determine its half-life and the influence of environmental factors such as pH, temperature, and light intensity on its degradation rate have not been found in the public domain. Without such kinetic studies, it is impossible to create a data table of its environmental persistence.

Theoretical Prediction of Degradation Pathways and Metabolites

In the absence of experimental degradation studies, theoretical models are often used to predict the likely degradation pathways and resulting metabolites of a chemical compound. These computational models can simulate processes like hydrolysis, photolysis, and microbial degradation. However, no such theoretical predictions for the degradation of this compound have been published. Therefore, a table of predicted metabolites and their characteristics cannot be generated.

While research exists on the environmental fate of other sulfonamide-containing compounds or aniline derivatives, the strict focus on this compound as per the user's request prevents the extrapolation of data from these related but structurally distinct chemicals. The unique combination of the n-butyl group, the aniline core, and the methanesulfonyl substituent will dictate its specific environmental behavior, which remains uncharacterized.

Further research is required to understand the potential environmental impact of this compound. Future studies would need to focus on laboratory experiments to determine its degradation kinetics under controlled conditions and utilize analytical techniques to identify its transformation products.

Future Research Directions and Open Questions

Exploration of Novel Synthetic Routes with Enhanced Atom Economy

The principles of green chemistry encourage the development of synthetic pathways that maximize the incorporation of all materials used in the process into the final product. Future research in the synthesis of N-Butyl-2-methanesulfonylaniline should focus on improving its atom economy. This would involve investigating alternative starting materials and reaction conditions that minimize the formation of byproducts. For instance, exploring catalytic C-N bond formation reactions, such as Buchwald-Hartwig amination, could offer a more efficient route compared to traditional methods that may generate stoichiometric amounts of waste.

A hypothetical comparison of a traditional versus a more atom-economical synthetic route is presented in Table 1.

Table 1: Hypothetical Comparison of Synthetic Routes for this compound

| Feature | Traditional Route (e.g., Nucleophilic Aromatic Substitution) | Atom-Economical Route (e.g., Catalytic Amination) |

| Starting Materials | 2-chlorobenzenesulfonamide, n-butanol, strong base | 2-bromobenzenesulfonamide, n-butylamine, palladium catalyst, base |

| Byproducts | Inorganic salts (e.g., NaCl) | Minimal, catalyst is regenerated |

| Atom Economy | Lower | Higher |

| Reaction Conditions | Harsher (e.g., high temperatures, strong base) | Milder (e.g., lower temperatures, weaker base) |

Deeper Mechanistic Understanding of Complex Catalytic Transformations

Should catalytic methods be developed for the synthesis of this compound, a thorough understanding of the reaction mechanism would be crucial for optimization. This would involve detailed kinetic studies to determine the rate-determining step and the influence of various parameters such as catalyst loading, temperature, and solvent. Spectroscopic techniques, such as in-situ infrared (IR) spectroscopy or nuclear magnetic resonance (NMR) spectroscopy, could be employed to identify and characterize reaction intermediates.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules. Density Functional Theory (DFT) calculations could be used to model the electronic structure of this compound and to predict its reactivity in various chemical transformations. Such models could also be used to simulate reaction pathways and to calculate the activation energies for different synthetic routes, thereby guiding the experimental design of more efficient syntheses.

Development of High-Throughput Analytical Methodologies for Complex Matrices

The ability to detect and quantify this compound in complex environmental or biological samples is essential for understanding its potential fate and impact. Future research should focus on developing sensitive and selective analytical methods. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) would be a powerful technique for this purpose. The development of a high-throughput method would allow for the rapid screening of a large number of samples.

Table 2: Potential Analytical Methods for this compound

| Analytical Technique | Potential Application |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile derivatives or degradation products. |

| High-Performance Liquid Chromatography (HPLC-UV/MS) | Quantification in aqueous and biological samples. |